molecular formula C31H33ClN2O3RuS B8074914 N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB

N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB

Cat. No.: B8074914
M. Wt: 650.2 g/mol
InChI Key: INKUCOHLIHBSDN-YBZGWEFGSA-M
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Description

N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylamino)-ethyl]-4-Methylbenzene Sulfonamide(chloro)ruthenium(II) (S,S)-Ts-DENEB (CAS 1384974-37-1) is a chiral ruthenium(II) complex developed for asymmetric catalysis. Its molecular formula is C₃₁H₃₃ClN₂O₃RuS (MW: 650.19), and it exists as an air-sensitive gray-to-brown solid . The compound features a sulfonamide-derived ligand with a stereospecific (S,S)-configuration, a 4-methylbenzyloxy substituent, and a chloro-ruthenium(II) center. It is synthesized under proprietary conditions licensed from Takasago International Corporation (Patent PCT/JP2011/064490) .

(S,S)-Ts-DENEB is primarily employed in asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR) reactions. For example, it enables the synthesis of 1,3-dihydroquinoxalin-2-ones with >99% enantiomeric excess (ee) and up to 99:1 diastereomeric ratios (dr) under mild conditions (25°C, HCO₂H/Et₃N as hydrogen source) . The 4-methylbenzyloxy group enhances solubility in organic solvents like DMF or ethyl acetate, while the sulfonamide moiety stabilizes the metal center via coordination .

Properties

IUPAC Name

[(1S,2S)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKUCOHLIHBSDN-YBZGWEFGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COCCN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33ClN2O3RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384974-37-1
Record name (S,S)-Ts-DENEB(regR)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylamino)-ethyl]-4-Methylbenzene sulfonamide (chloro) ruthenium(II) (S,S)-Ts-DENEB is a chiral ruthenium complex that has garnered attention for its unique biological activities and applications in synthetic chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

(S,S)-Ts-DENEB has been investigated for its potential applications in biological and medicinal chemistry . Its unique stereochemistry allows it to interact with various biological targets, particularly enzymes and receptors, making it a valuable biochemical probe. The compound exhibits several noteworthy biological activities:

  • Enzyme Modulation : It has been shown to modulate the activity of specific enzymes involved in metabolic processes.
  • Therapeutic Potential : Research indicates that (S,S)-Ts-DENEB may have therapeutic applications in treating diseases due to its ability to influence biochemical pathways.

The mechanism of action of (S,S)-Ts-DENEB involves its interaction with molecular targets at the cellular level. The compound's stereochemistry enables it to fit into active sites of enzymes, facilitating or inhibiting their activity. Key pathways influenced by (S,S)-Ts-DENEB include:

  • Signal Transduction : It may play a role in cellular signaling pathways, affecting gene expression and metabolic processes.
  • Protein Interactions : The compound is being explored as a tool for studying protein interactions and enzyme mechanisms.

Research Findings

Recent studies have highlighted the effectiveness of (S,S)-Ts-DENEB in various chemical transformations and its implications for biological activity:

  • Catalytic Applications : In asymmetric hydrogenation reactions, (S,S)-Ts-DENEB has demonstrated high enantioselectivity and yield. For example, it was used as a catalyst in the synthesis of benzocyclobutenols with yields ranging from 44% to 96% and enantiomeric excess (ee) values between 81% and 99% .
  • Inhibitory Activity : The compound has been investigated as an inhibitor of protein arginine methyltransferases (PRMTs), which are crucial in various cellular processes including gene expression. Studies show that (S,S)-Ts-DENEB selectively inhibits PRMT5, leading to significant changes in protein methylation patterns .
  • Case Studies :
    • A study demonstrated that using (S,S)-Ts-DENEB as a catalyst allowed for the efficient resolution of racemic cyclobutanones into their corresponding diastereomers with high enantiomeric purity .
    • Another investigation into its use in synthesizing inhibitors for PRMTs revealed that the compound effectively modulates methylation levels in cancer cell lines, suggesting potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of (S,S)-Ts-DENEB compared to similar compounds, a comparison table is provided below:

Compound NameKey FeaturesUnique Aspects
(S,S)-Ts-DENEBChiral ruthenium complexHigh enantioselectivity in asymmetric reactions
(R,R)-Ts-DENEBEnantiomer with opposite selectivitySimilar catalytic properties but different outcomes
CystineDisulfide-containing amino acidInvolved in redox reactions
Lipoic AcidChiral compound involved in metabolismPlays a role in mitochondrial function

Scientific Research Applications

Key Features

  • Chemical Structure : The compound features a chiral center that enhances its selectivity in catalysis.
  • Molecular Weight : 650.19 g/mol.
  • CAS Number : 1384974-37-1.

Asymmetric Transfer Hydrogenation

(S,S)-Ts-DENEB is primarily utilized in asymmetric transfer hydrogenation processes to produce enantiomerically enriched compounds. It has demonstrated remarkable efficiency in converting racemic substrates into their chiral counterparts.

Case Study: Kinetic Resolution of 3-Aryl Indanones

A study showcased the use of (S,S)-Ts-DENEB in the kinetic resolution of racemic 3-aryl indanones, achieving high enantiomeric excess (ee) and diastereomeric ratios (dr). The reaction conditions included:

  • Catalyst Loading : 1 mol% of (S,S)-Ts-DENEB.
  • Hydrogen Source : A mixture of formic acid and triethylamine.
  • Yield : Near equal yields of cis-3-arylindanols with excellent ee values .

Synthesis of Pharmaceuticals

(S,S)-Ts-DENEB has been explored for its potential in synthesizing pharmaceutical intermediates. For instance, it plays a crucial role in the synthesis of compounds like indatraline and tolterodine, which are significant in treating various medical conditions.

CompoundApplicationYield (%)Enantiomeric Excess (%)
IndatralineAntidepressant9999
TolterodineOveractive bladder treatment9999

Biochemical Probes

In biochemical research, (S,S)-Ts-DENEB serves as a probe to study enzyme mechanisms and protein interactions due to its ability to selectively bind to active sites, influencing enzymatic activity and metabolic pathways .

Comparison with Similar Compounds

(R,R)-Ts-DENEB (CAS 1333981-84-2)

  • Structural Differences : Enantiomeric (R,R)-configuration .
  • Catalytic Performance : Mirrors (S,S)-Ts-DENEB in reactivity but produces enantiomeric products. Used in DKR to synthesize 1,4-diols with 86% yield and 99% ee .
  • Applications : Preferred for substrates requiring complementary stereoselectivity.

RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS 192139-90-5)

  • Structural Differences : Replaces the 4-methylbenzyloxy group with a p-cymene ligand .
  • Catalytic Performance : Lower solubility in polar solvents due to hydrophobic p-cymene. Achieves 95% ee in ketone reductions but requires higher temperatures (40°C) .
  • Stability : Less air-sensitive than Ts-DENEB due to robust p-cymene coordination.

SHVO’s Catalyst (CAS 288-44-0780)

  • Structural Differences: Diruthenium complex with tetraphenylcyclopentadienone ligands .
  • Catalytic Performance : Broad substrate scope for transfer hydrogenation but lower stereoselectivity (typically 80–90% ee) .
  • Reaction Conditions : Requires elevated temperatures (>60°C) and longer reaction times.

Ligand-Based Comparisons

(S,S)-TsDPEN

  • Structure : Core ligand in Ts-DENEB without the 4-methylbenzyloxy extension .
  • Role in Catalysis : Hydrogen-bonding networks (N–H⋯O/N) stabilize transition states. Crystallographic studies show planar conformations ideal for substrate binding .
  • Limitations: Lower solubility in nonpolar solvents compared to Ts-DENEB.

Fsdpen Derivatives (e.g., 44-0157)

  • Structure : Features pentafluorophenylsulfonyl groups instead of 4-methylbenzyl .
  • Catalytic Performance : Enhanced electron-withdrawing effects improve oxidative stability but reduce reaction rates in ATH .

Performance Metrics

Compound Reaction Type Yield (%) ee (%) dr Conditions Reference
(S,S)-Ts-DENEB ATH of Quinoxalinones 69 >99 99:1 25°C, DMF/HCO₂H-Et₃N
(R,R)-Ts-DENEB DKR of 1,4-Diols 86 99 76:24 40°C, CH₂Cl₂/HCO₂H-Et₃N
RuCl(p-cymene)[Ts-DPEN] Ketone Reduction 90 95 N/A 40°C, MeCN/HCO₂H-Et₃N
SHVO’s Catalyst Transfer Hydrogenation 85 85 N/A 60°C, Toluene/HCO₂H-Et₃N

Mechanistic Insights

  • Steric Effects : The 4-methylbenzyloxy group in Ts-DENEB creates a bulky environment, favoring substrates with planar aromatic systems .
  • Electronic Effects : Chloro and sulfonamide ligands stabilize Ru(II) in a low-spin state, enhancing hydride transfer efficiency .
  • Stereochemical Control : The (S,S)-configuration aligns the substrate’s prochiral face with the ruthenium-hydride moiety, dictating enantioselectivity .

Preparation Methods

Sulfonylation of the Diamine

The diamine undergoes sulfonylation using p-toluenesulfonyl chloride (p-TsCl) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion. The result is the N,N-bis(4-methylphenylsulfonyl)-1,2-diphenylethylenediamine intermediate, characterized by its crystalline structure and high solubility in polar aprotic solvents.

Key Reaction Parameters

ParameterValue/DescriptionSource
SolventAnhydrous DCM
Temperature0°C to room temperature
Molar Ratio1:2 (diamine:p-TsCl)
Reaction Time12–24 hours
Yield85–92%

Etherification of the Ethylamine Side Chain

The secondary amine on the ethyl side chain is functionalized with a 4-methylbenzyloxy group via nucleophilic substitution. 4-Methylbenzyl bromide reacts with the free amine in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at reflux. This step introduces the oxyether moiety critical for stabilizing the ruthenium complex during catalysis.

Optimization Insight
Higher yields (78–85%) are achieved when the reaction is conducted under microwave irradiation at 80°C for 2 hours, reducing side product formation compared to conventional heating.

Ruthenium Coordination: Forming the Active Catalyst

The final step involves coordinating the chiral ligand with a ruthenium precursor. Takasago’s patented methodology employs dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) as the metal source.

Reaction Conditions

In a nitrogen-glovebox environment, the ligand and [RuCl₂(p-cymene)]₂ are combined in degassed methanol (MeOH) at a 1:1 molar ratio. The mixture is stirred at 50°C for 6–8 hours, during which the ruthenium center displaces the p-cymene ligand, forming the chiral complex.

Critical Parameters

ParameterValue/DescriptionSource
SolventDegassed MeOH
Temperature50°C
Molar Ratio1:1 (ligand:Ru precursor)
Reaction Time6–8 hours
Yield70–75%

Purification and Isolation

The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (10:1 to 5:1 v/v). Recrystallization from a dichloromethane/hexane mixture yields (S,S)-Ts-DENEB as orange-red crystals. X-ray crystallography confirms the octahedral geometry around the ruthenium center, with the sulfonamide and diamine ligands occupying adjacent coordination sites.

Process Optimization and Scalability

Takasago’s industrial-scale synthesis emphasizes reproducibility and cost-efficiency. Key advancements include:

Catalytic Efficiency Enhancements

Replacing conventional heating with microwave-assisted synthesis in ligand etherification reduces reaction times by 60% while maintaining yields ≥80%.

Solvent Recycling

Methanol from the coordination step is recovered via distillation and reused in subsequent batches, aligning with green chemistry principles.

Quality Control Metrics

Batch consistency is ensured through:

  • High-Performance Liquid Chromatography (HPLC): Purity ≥99%.

  • Chiral HPLC: Enantiomeric excess (ee) ≥99.5%.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Ruthenium content 14.2–14.8

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (S,S)-Ts-DENEB with high enantiomeric excess?

  • Methodological Answer : The synthesis of (S,S)-Ts-DENEB requires strict stereochemical control. The ligand framework is derived from (1S,2S)-1,2-diphenylethylenediamine, functionalized with a 4-methylbenzyloxyethylamino group and a 4-methylbenzenesulfonamide moiety. Key steps include:

  • Chiral ligand preparation : Use of enantiopure (1S,2S)-diamine precursors to ensure stereochemical fidelity.
  • Coordination to ruthenium : Reaction with RuCl₃ under inert conditions, followed by ligand exchange with p-cymene or similar arenes.
  • Patent-based optimization : The Takasago patent (PCT/JP2011/064490) describes protocols for minimizing racemization during sulfonamide coordination, achieved by low-temperature (−40°C) reactions and rigorous exclusion of moisture .

Q. What spectroscopic and crystallographic techniques are critical for characterizing (S,S)-Ts-DENEB’s coordination geometry?

  • Methodological Answer :

  • X-ray crystallography : Resolves the octahedral geometry around Ru(II), confirming the chloro ligand’s position and the (S,S)-configuration of the diamine backbone. Crystals are grown via slow diffusion of hexane into dichloromethane solutions .
  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ identify proton environments of the sulfonamide and benzyloxy groups. Paramagnetic broadening is minimized by using low-spin Ru(II) .
  • IR spectroscopy : Stretching frequencies for Ru-Cl (~350 cm⁻¹) and sulfonamide S=O (~1150 cm⁻¹) confirm ligand coordination .

Q. How does (S,S)-Ts-DENEB compare to analogous Ru catalysts (e.g., Ms-DENEB) in asymmetric hydrogenation?

  • Methodological Answer : Comparative studies involve:

  • Substrate scope screening : Test ketones, imines, and α,β-unsaturated acids to assess enantioselectivity (ee) and turnover frequency (TOF).
  • Electronic effects : The electron-withdrawing sulfonamide group in Ts-DENEB enhances electrophilicity at the Ru center versus Ms-DENEB’s methylsulfonamide, improving reactivity toward electron-deficient substrates .
  • Steric profiling : Molecular modeling (e.g., DFT) evaluates steric hindrance from the 4-methylbenzyloxy group, which influences substrate access to the metal center .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of (S,S)-Ts-DENEB in asymmetric catalysis?

  • Methodological Answer :

  • Transition-state analysis : DFT calculations reveal that the (S,S)-diamine backbone induces a chiral pocket, favoring pro-R substrate binding. The 4-methylbenzyloxy group stabilizes this via π-π interactions with aromatic substrates .
  • Kinetic isotope effects (KIE) : Deuterium-labeling experiments (e.g., D₂ vs. H₂) differentiate between inner- and outer-sphere hydride transfer pathways.
  • In situ XAFS : Monitors Ru oxidation state changes during catalysis to identify rate-determining steps .

Q. How can researchers resolve contradictions in catalytic activity data for (S,S)-Ts-DENEB across different solvent systems?

  • Methodological Answer :

  • Multivariate analysis : Design experiments varying solvent polarity (e.g., THF vs. MeOH), temperature, and substrate concentration. Use response surface methodology (RSM) to identify interaction effects.
  • Solvent parameterization : Correlate activity with Kamlet-Taft parameters (α, β, π*) to quantify hydrogen-bonding and polarizability impacts .
  • Controlled moisture studies : Trace water in aprotic solvents may hydrolyze the sulfonamide ligand, reducing activity. Karl Fischer titration quantifies H₂O content .

Q. What strategies mitigate decomposition of (S,S)-Ts-DENEB under aerobic conditions?

  • Methodological Answer :

  • Stabilization additives : Introduce sacrificial reductants (e.g., ascorbic acid) to scavenge O₂.
  • Encapsulation : Embed the catalyst in MOFs or silica matrices to restrict O₂ diffusion to the Ru center.
  • Inert-atmosphere techniques : Use glovebox or Schlenk-line protocols for catalyst handling and storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB
Reactant of Route 2
Reactant of Route 2
N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB

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